Cas no 824403-09-0 (Benzenesulfonamide, N-(1,2-dimethyl-2-cyclohexen-1-yl)-4-methyl-)
824403-09-0 structure
Product Name:Benzenesulfonamide, N-(1,2-dimethyl-2-cyclohexen-1-yl)-4-methyl-
CAS No:824403-09-0
MF:C15H21NO2S
MW:279.397742986679
CID:691458
PubChem ID:71418619
Update Time:2025-04-19
Benzenesulfonamide, N-(1,2-dimethyl-2-cyclohexen-1-yl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, N-(1,2-dimethyl-2-cyclohexen-1-yl)-4-methyl-
- N-(1,2-dimethylcyclohex-2-en-1-yl)-4-methylbenzenesulfonamide
- DTXSID00837914
- 824403-09-0
- N-(1,2-Dimethylcyclohex-2-en-1-yl)-4-methylbenzene-1-sulfonamide
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- Inchi: 1S/C15H21NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-15(3)11-5-4-6-13(15)2/h6-10,16H,4-5,11H2,1-3H3
- InChI Key: DIWKOCGAKXDSNK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1(C)C(C)=CCCC1)(=O)=O
Computed Properties
- Exact Mass: 279.12930009g/mol
- Monoisotopic Mass: 279.12930009g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 54.6Ų
Benzenesulfonamide, N-(1,2-dimethyl-2-cyclohexen-1-yl)-4-methyl- Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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